1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one is a sulfonamide derivative that has garnered attention in various fields of chemical research. This compound features a piperidinone structure substituted with a sulfonyl group, which enhances its potential biological activity. The systematic name reflects its specific molecular configuration, which is crucial for understanding its reactivity and interactions.
This compound is typically synthesized in laboratory settings, often using commercially available reagents. Its synthesis involves the reaction of piperidin-4-one with a sulfonylating agent derived from 2,5-dimethylphenyl compounds.
1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one falls under the category of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonyl functional group (–SO₂–) attached to an amine or nitrogen-containing base. Sulfonamides are widely recognized for their antibacterial properties and are used in various pharmaceutical applications.
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one can be achieved through several methods:
The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent side reactions. The purification of the final product may involve recrystallization or chromatography to ensure high purity levels.
The molecular formula for 1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one is C_{13}H_{17}N_{1}O_{2}S_{1}. The compound features:
The compound's molecular weight is approximately 253.35 g/mol. The structural representation can be illustrated using SMILES notation: CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2=O
.
1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one participates in various chemical reactions:
These reactions often require specific conditions such as solvent choice (e.g., ethanol or dichloromethane), temperature control, and catalysts to optimize yields and selectivity.
The mechanism of action for 1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one primarily revolves around its interactions with biological targets. As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Studies indicate that derivatives of sulfonamides exhibit varying degrees of antibacterial activity depending on their structural modifications. The presence of the piperidine ring and sulfonamide group contributes significantly to their pharmacological properties.
1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one is typically a white crystalline solid at room temperature. Its melting point ranges between 120°C to 125°C.
This compound is soluble in organic solvents like dimethyl sulfoxide and methanol but exhibits limited solubility in water. Its stability can vary based on environmental conditions such as pH and temperature.
1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one finds applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2